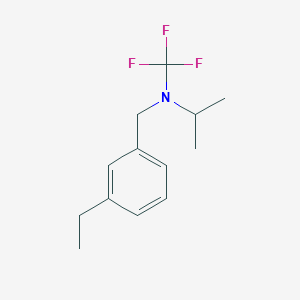![molecular formula C16H17NO2 B13946770 Ethyl 4-[methyl(phenyl)amino]benzoate CAS No. 158833-49-9](/img/structure/B13946770.png)
Ethyl 4-[methyl(phenyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethyl 4-[methyl(phenyl)amino]benzoate can be synthesized using 4-aminobenzoic acid ethyl ester, triethyl orthoformate, and N-methylaniline as raw materials. The synthesis involves heating and stirring the mixture, followed by vacuum distillation to obtain the desired product . The industrial production method involves similar steps but on a larger scale, ensuring high yield and purity .
Análisis De Reacciones Químicas
Ethyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents.
Aplicaciones Científicas De Investigación
Ethyl 4-[methyl(phenyl)amino]benzoate is used in various scientific research applications:
Chemistry: It is used as a UV absorber in different chemical formulations.
Biology: Its UV absorption properties make it useful in biological studies involving UV radiation.
Medicine: It is explored for potential medical applications due to its chemical properties.
Industry: Widely used in the production of polyurethane, adhesives, and foams to enhance UV resistance.
Mecanismo De Acción
The compound exerts its effects by absorbing UV radiation, preventing it from penetrating and damaging the material it is incorporated into. The molecular structure allows it to absorb UV radiation effectively, converting it into less harmful energy forms .
Comparación Con Compuestos Similares
Ethyl 4-[methyl(phenyl)amino]benzoate is unique due to its high UV absorption efficiency and compatibility with various materials. Similar compounds include:
Propiedades
Número CAS |
158833-49-9 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
ethyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clave InChI |
OHDMELASUIKEHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)

![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)

![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)




